molecular formula C14H19N3S B12950407 4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline CAS No. 88138-79-8

4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline

Cat. No.: B12950407
CAS No.: 88138-79-8
M. Wt: 261.39 g/mol
InChI Key: CSPAUWSKBDDYBQ-UHFFFAOYSA-N
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Description

4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline is a compound that features an imidazole ring, a pentyl chain, and an aniline group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline typically involves the formation of the imidazole ring followed by the attachment of the pentyl chain and the aniline group. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are usually mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under certain conditions.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the aniline group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the nitro group in the aniline moiety would produce the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline is unique due to its specific structure, which combines an imidazole ring with a pentyl chain and an aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88138-79-8

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

4-(5-imidazol-1-ylpentylsulfanyl)aniline

InChI

InChI=1S/C14H19N3S/c15-13-4-6-14(7-5-13)18-11-3-1-2-9-17-10-8-16-12-17/h4-8,10,12H,1-3,9,11,15H2

InChI Key

CSPAUWSKBDDYBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SCCCCCN2C=CN=C2

Origin of Product

United States

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